N-[(E)-(4-methoxyphenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-methoxyphenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide
Overview
Description
“N-[(E)-(4-methoxyphenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-methoxyphenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide” is a complex organic compound that features multiple functional groups, including methoxy, benzamide, and dioxane moieties. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[(E)-(4-methoxyphenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-methoxyphenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide” likely involves multiple steps, including the formation of the methoxyphenylmethylideneamino group and the coupling of this intermediate with other functional groups. Typical reaction conditions might include:
Condensation reactions: To form the methoxyphenylmethylideneamino group.
Coupling reactions: To attach the dioxane and benzamide moieties.
Purification steps: Such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Using larger reactors and more efficient purification techniques.
Automation: Implementing automated systems to control reaction parameters and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The imine groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Oxidation products: Aldehydes or acids derived from the methoxy groups.
Reduction products: Amines derived from the imine groups.
Substitution products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, potentially serving as a precursor in organic synthesis.
Biology
Due to its structural complexity, the compound might exhibit interesting biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug discovery research.
Medicine
If the compound shows biological activity, it could be explored for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
The compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide: A simpler analog with similar functional groups.
4-[[3-[4-[[(E)-(4-methoxyphenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide: Another analog with a similar dioxane and benzamide structure.
Uniqueness
The unique combination of functional groups in “N-[(E)-(4-methoxyphenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-methoxyphenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide” might confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-methoxyphenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O8/c1-41-27-11-3-23(4-12-27)21-35-37-31(39)25-7-15-29(16-8-25)45-33-34(44-20-19-43-33)46-30-17-9-26(10-18-30)32(40)38-36-22-24-5-13-28(42-2)14-6-24/h3-18,21-22,33-34H,19-20H2,1-2H3,(H,37,39)(H,38,40)/b35-21+,36-22+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGPMYTUCVLRRD-JTOYJDTJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC3C(OCCO3)OC4=CC=C(C=C4)C(=O)NN=CC5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC3OCCOC3OC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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